2-Deoxystreptamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Aminoglycoside Biosynthesis:

Scientists are interested in understanding the intricate process by which bacteria synthesize aminoglycosides. This knowledge can be crucial for developing new antibiotics or improving existing ones. Research has identified and characterized specific enzymes involved in 2-DOS biosynthesis, such as NeoA, NeoB, and NeoC, which are responsible for converting glucose-6-phosphate into the core 2-DOS structure [].

Developing Novel Antibiotics:

By understanding the 2-DOS scaffold and its interaction with bacterial ribosomes, researchers are exploring the possibility of creating novel antibiotics with improved properties. This could involve modifying the existing structure of aminoglycosides or attaching different functional groups to 2-DOS to target specific bacterial strains or overcome resistance mechanisms [, ].

Investigating 2-DOS for Applications beyond Antibiotics:

Recent research has explored the potential of 2-DOS beyond its role in antibiotics. Studies have shown that 2-DOS derivatives can bind to specific types of RNA molecules, potentially leading to the development of new drugs for various diseases, including cancer [].

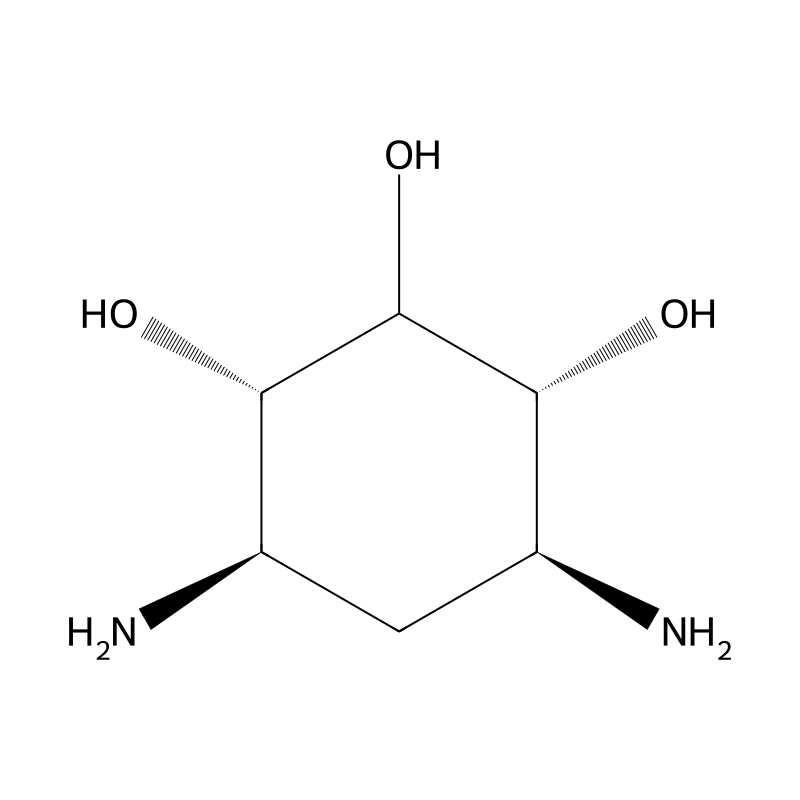

2-Deoxystreptamine is a bicyclic aminocyclitol compound that serves as a fundamental scaffold in a variety of aminoglycoside antibiotics, including neomycin, kanamycin, and gentamicin. It is characterized by its unique structure, which includes a 1,3-diaminocyclitol core that contributes to the biological activity of these antibiotics. The compound plays a critical role in the interaction of aminoglycosides with bacterial ribosomal RNA, facilitating the binding necessary for their antimicrobial effects .

- Glycosylation: The attachment of sugar moieties at specific positions (such as the 4-, 5-, or 6-positions) is crucial for the biological activity of derivatives. For instance, glycosylation at the 4-position has been shown to enhance RNA binding capabilities .

- Reductive Amination: This reaction involves the conversion of carbonyl groups into amines, which can lead to the formation of various derivatives used in antibiotic synthesis .

- Formylation and Acetylation: These modifications alter the functional groups on 2-deoxystreptamine, impacting its solubility and biological properties .

The biological activity of 2-deoxystreptamine is primarily attributed to its ability to bind to bacterial ribosomal RNA. This binding inhibits protein synthesis by interfering with codon-anticodon recognition during translation. Studies have shown that 2-deoxystreptamine derivatives can bind to specific two-base steps in RNA structures, albeit with varying affinities . Its role in aminoglycoside antibiotics makes it significant in treating bacterial infections, particularly those caused by resistant strains.

Several methods have been developed for synthesizing 2-deoxystreptamine and its derivatives:

- Biosynthetic Pathways: Natural biosynthesis involves enzymes that catalyze the conversion of simpler precursors into 2-deoxystreptamine through transamination and oxidation reactions. For example, glutamine serves as an amino donor in these pathways .

- Chemical Synthesis: Laboratory synthesis often employs strategies like reductive amination and glycosylation to create specific derivatives. One common approach includes starting from an azido derivative and performing cycloaddition reactions with alkynes to yield functionalized products .

2-Deoxystreptamine is utilized in various applications:

- Antibiotic Development: It serves as a core structure for designing new aminoglycoside antibiotics, enhancing their efficacy against resistant bacteria.

- RNA Research: Its ability to bind RNA makes it valuable in studies related to gene expression and regulation, particularly in developing inhibitors for microRNA maturation .

- Chemical Biology: The compound is used as a tool in chemical biology for studying ribosomal function and antibiotic resistance mechanisms.

Interaction studies have focused on understanding how 2-deoxystreptamine binds to ribosomal RNA. These studies reveal that:

- The compound interacts specifically with the A site of 16S rRNA, crucial for decoding mRNA during protein synthesis.

- Variations in substituents on the 2-deoxystreptamine scaffold can significantly alter binding affinities and selectivity towards different RNA structures .

Several compounds are structurally similar to 2-deoxystreptamine, each exhibiting unique properties:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Neomycin | Contains multiple sugar moieties | Broad-spectrum antibiotic activity |

| Kanamycin | Similar cyclitol core with different sugars | Effective against Mycobacterium tuberculosis |

| Gentamicin | Modified at several positions | Potent against Gram-negative bacteria |

| Streptomycin | Contains a different sugar configuration | Used primarily for tuberculosis treatment |

While all these compounds share the 1,3-diaminocyclitol structure derived from 2-deoxystreptamine, their unique modifications confer distinct biological activities and spectra of antimicrobial action.

Enzymatic Mechanisms in Streptomyces fradiae

The biosynthesis of 2-deoxystreptamine in Streptomyces fradiae represents a highly orchestrated enzymatic process that has been extensively characterized through molecular and biochemical studies [2] [6]. The pathway involves three crucial enzymes encoded within the neomycin biosynthetic gene cluster, designated as NeoA, NeoB, and NeoC, which catalyze sequential transformations leading to the formation of this essential aminocyclitol core structure [2] [25].

The complete biosynthetic pathway from D-glucose-6-phosphate to 2-deoxystreptamine has been established at the enzyme reaction level for the first time through comprehensive enzymatic characterization studies [2] [6]. These investigations have revealed that the three enzymes work in a coordinated manner to transform the initial glucose derivative through a series of carbocyclization, transamination, and oxidation-reduction reactions [25] [27].

NeoA: 2-Deoxy-scyllo-inosamine Dehydrogenase

NeoA functions as a 2-deoxy-scyllo-inosamine dehydrogenase with the systematic name 2-deoxy-scyllo-inosamine:NAD(P)+ 1-oxidoreductase, classified under EC number 1.1.1.329 [1] [2]. This enzyme catalyzes the oxidation of 2-deoxy-scyllo-inosamine with NAD(P)+ as the electron acceptor, forming 3-amino-2,3-dideoxy-scyllo-inosose plus NAD(P)H and a proton [1] [6].

The enzymatic mechanism involves zinc as an essential cofactor, which is required for the proper functioning of the dehydrogenase activity [1]. The reaction represents a critical step in the biosynthetic pathway, as it converts the aminocyclitol intermediate produced by NeoB into the aldehyde substrate that will subsequently be transformed by NeoB into the final 2-deoxystreptamine product [2] [6].

Biochemical studies have demonstrated that NeoA appeared to catalyze the oxidation of 2-deoxy-scyllo-inosamine with NAD(P)+ forming 3-amino-2,3-dideoxy-scyllo-inosose, and this enzymatic conversion was absolutely required for the two-step enzymatic conversion process [2]. The enzyme shows specificity for both NAD+ and NADP+ as electron acceptors, indicating flexibility in cofactor utilization [6] [12].

NeoB: L-Glutamine:2-Deoxy-scyllo-inosose Aminotransferase

NeoB represents a pyridoxal 5'-phosphate-dependent aminotransferase that functions on two different substrates in neomycin biosynthesis [3] [7]. This enzyme catalyzes the transamination reaction using L-glutamine as the amino donor to convert 2-deoxy-scyllo-inosose into 2-deoxy-scyllo-inosamine [6] [16].

The three-dimensional structure of NeoB has been determined through high-resolution X-ray crystallography, revealing an overall fold typical of the aspartate aminotransferase family with an additional three-stranded antiparallel β-sheet that forms part of the subunit-subunit interface of the dimer [3] [7]. The structural analysis has provided detailed insights into how the active site accommodates different substrates during the biosynthetic process [3].

NeoB also catalyzes the final step in 2-deoxystreptamine biosynthesis, where the amino-DOI produced by NeoA from DOIA is transformed into the final 2-deoxystreptamine product [2] [6]. This dual functionality makes NeoB a particularly important enzyme in the pathway, as it participates in both the initial transamination and the final transformation steps [12] [16].

The enzyme requires pyridoxal 5'-phosphate as a cofactor for its aminotransferase activity, and biochemical characterization has confirmed its role as L-glutamine:2-deoxy-scyllo-inosose aminotransferase [6] [16]. Studies have shown that glutamine is effective as an amino donor for both transamination reactions in the pathway [12].

NeoC: 2-Deoxy-scyllo-inosose Synthase

NeoC functions as 2-deoxy-scyllo-inosose synthase with the systematic name D-glucose-6-phosphate phosphate-lyase (2-deoxy-scyllo-inosose-forming), classified under EC number 4.2.3.124 [4] [25]. This enzyme catalyzes the crucial carbocycle formation from D-glucose-6-phosphate to 2-deoxy-scyllo-inosose through elimination of phosphate [2] [4].

The enzymatic reaction catalyzed by NeoC represents the first step in the biosynthetic pathway and involves the conversion of D-glucose-6-phosphate to 2-deoxy-L-scyllo-inosose with the release of phosphate [4]. This carbocyclization reaction is essential for establishing the cyclitol ring structure that forms the core of 2-deoxystreptamine [25] [29].

NeoC requires cobalt (Co2+) as a cofactor for its enzymatic activity [4] [29]. Crystal structure studies of related 2-deoxy-scyllo-inosose synthases have revealed that the active site exists between the N-terminal and C-terminal domains, with the cofactor coordinating within this catalytic site [29].

The enzyme shares structural similarities with dehydroquinate synthase from the shikimate pathway, but significant differences exist, particularly in the stereochemistry of the phosphate elimination reaction and the cyclization mechanism [29]. The reaction mechanism involves phosphate elimination through syn-elimination assisted by specific amino acid residues, followed by aldol condensation proceeding via a boat conformation [29].

| Enzyme | Full Name | EC Number | Substrate | Product | Cofactor |

|---|---|---|---|---|---|

| NeoC | 2-Deoxy-scyllo-inosose Synthase | 4.2.3.124 | D-glucose-6-phosphate | 2-deoxy-scyllo-inosose + phosphate | Co2+ |

| NeoB | L-Glutamine:2-Deoxy-scyllo-inosose Aminotransferase | Not assigned | 2-deoxy-scyllo-inosose + L-glutamine | 2-deoxy-scyllo-inosamine + L-glutamate | Pyridoxal 5'-phosphate |

| NeoA | 2-Deoxy-scyllo-inosamine Dehydrogenase | 1.1.1.329 | 2-deoxy-scyllo-inosamine + NAD(P)+ | 3-amino-2,3-dideoxy-scyllo-inosose + NAD(P)H | Zn2+ |

Gene Clusters and Regulatory Networks

The neomycin biosynthetic gene cluster of Streptomyces fradiae has been successfully cloned and characterized, revealing a complex regulatory network governing 2-deoxystreptamine production [16] [23]. The cluster encompasses approximately 25 kilobases and contains 21 putative open reading frames with significant protein sequence similarity to gene products involved in the biosynthesis of other 2-deoxystreptamine-containing aminoglycosides [16] [23].

The gene cluster organization includes the previously characterized neomycin phosphotransferase gene located at the 5'-end of the cluster [16] [23]. Sequence analysis has identified genes with homology to butirosin, gentamicin, tobramycin, and kanamycin biosynthetic genes, indicating evolutionary relationships among aminoglycoside-producing organisms [16] [8].

Regulatory mechanisms controlling neomycin biosynthesis involve multiple levels of control, including transcriptional regulation by specific regulatory proteins [22] [24]. The regulatory gene neoR encodes a protein with an ATPase domain and a tetratricopeptide repeat domain, and its inactivation results in approximately 40% reduction in neomycin production compared to wild-type strains [22].

The γ-butyrolactone regulatory cascade plays a crucial role in neomycin biosynthesis regulation [22]. The afsA-g gene encoding a γ-butyrolactone synthase significantly affects neomycin production, with its inactivation resulting in decreased transcriptional levels of neoR and the aphA-neoGH operon [22]. A conserved binding site for AdpA, a key activator in the γ-butyrolactone regulatory cascade, has been discovered upstream of neoR [22].

Quantitative real-time polymerase chain reaction analysis has revealed that overexpression of both afsA-g and neoR considerably improves neomycin titers in Streptomyces fradiae [22] [24]. The transcriptional regulation involves coordinate expression of structural genes including neoE, neoB, neoL, and regulatory genes neoR and neoH [24].

Component optimization through genetic engineering has demonstrated that reconstitution of mini-gene clusters can effectively modulate the production of different neomycin components [20]. The mini-gene cluster approach involving neoN, metK, neoGH, and aphA genes has been successful in reducing neomycin C accumulation while increasing neomycin B production [20].

Comparative Biosynthetic Pathways in Other Microorganisms

The biosynthesis of 2-deoxystreptamine occurs across multiple microorganisms producing aminoglycoside antibiotics, with conserved enzymatic mechanisms despite organizational differences in gene clusters [8] [31]. Comparative analysis of biosynthetic pathways reveals both similarities and unique features among different producer organisms [8] [15].

Micromonospora echinospora, the producer of gentamicin, contains a 2-deoxystreptamine biosynthetic gene cluster encompassing approximately 33 kilobases with 24 open reading frames [18] [15]. The gentamicin biosynthetic pathway shares several enzymatic reaction steps with the kanamycin biosynthetic pathway, including the formation of paromamine through similar enzymatic mechanisms [8] [15].

Streptomyces tenebrarius, which produces tobramycin, harbors a gene cluster of approximately 34 kilobases containing 24 open reading frames [17] [19]. The tobramycin biosynthetic gene cluster includes enzymes homologous to 2-deoxystreptamine biosynthetic enzymes, glycosyltransferases, and other aminocyclitol biosynthetic enzymes [17] [19].

Streptomyces kanamyceticus produces kanamycin through a biosynthetic pathway that has been extensively studied for its unique enzymatic transformations [13] [14]. The kanamycin biosynthetic gene cluster contains approximately 30 kilobases with 22 open reading frames, including unique enzymes such as KanJ and KanK that catalyze the conversion of kanamycin B to kanamycin A [13] [14].

Bacillus circulans represents a non-streptomycete producer of 2-deoxystreptamine-containing antibiotics, specifically butirosin [31]. The butirosin biosynthetic gene cluster is relatively compact at approximately 20 kilobases with 18 open reading frames, demonstrating that 2-deoxystreptamine biosynthesis is not restricted to actinomycetes [31].

| Organism | Antibiotic Product | Gene Cluster Size (kb) | Number of ORFs | DOS Synthase Gene | Aminotransferase Gene |

|---|---|---|---|---|---|

| Streptomyces fradiae | Neomycin | ~25 | 21 | neoC | neoB |

| Micromonospora echinospora | Gentamicin | ~33 | 24 | gtmB | gtmA |

| Streptomyces tenebrarius | Tobramycin | ~34 | 24 | tbmA | tbmB |

| Streptomyces kanamyceticus | Kanamycin | ~30 | 22 | kanA | kanB |

| Bacillus circulans | Butirosin | ~20 | 18 | btrC | btrS |

The comparative analysis reveals that while the core enzymatic machinery for 2-deoxystreptamine biosynthesis is conserved across different organisms, the peripheral modifications that generate structural diversity in aminoglycosides are encoded by organism-specific genes [8] [13]. This conservation of core biosynthetic machinery with diversification of modification enzymes explains the structural relationships observed among different aminoglycoside antibiotics [8] [26].

Evolutionary studies of 2-deoxy-scyllo-inosose synthases have revealed their derivation from 3-dehydroquinate synthases in actinomycetes, providing insights into the molecular evolution of these biosynthetic pathways [17]. The sequence identities observed for 2-deoxy-scyllo-inosose synthases range from 40-45%, while L-glutamine:scyllo-inosose aminotransferases show higher conservation with identities of 65-75% [17].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Dates

Ban et al. Complete reconstitution of the diverse pathways of gentamicin B biosynthesis. Nature Chemical Biology, doi: 10.1038/s41589-018-0203-4, published online 14 January 2019